2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride is a compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethylchloroacetate.
Reaction with Hydrazine Hydrate: The intermediate product is then reacted with hydrazine hydrate to form the desired benzofuran derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain types of bacteria . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, which have similar structural features and biological activities.
Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring, which may exhibit varying degrees of biological activity.
Uniqueness
2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and benzofuran moieties makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQZOJTJQVFQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CO2)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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